molecular formula C26H28N2O4S B2509923 Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate CAS No. 670269-71-3

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate

Cat. No.: B2509923
CAS No.: 670269-71-3
M. Wt: 464.58
InChI Key: INTHGRSXIDYRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a biphenyl group at position 4 of the thiophene ring, an ethyl carboxylate ester at position 3, and a 3-morpholinopropanamide substituent at position 2 (Figure 1). This compound is of interest in medicinal chemistry, particularly in kinase inhibition and receptor targeting, due to the structural versatility of the thiophene scaffold and the biphenyl group’s capacity for aromatic interactions .

Properties

IUPAC Name

ethyl 2-(3-morpholin-4-ylpropanoylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-2-32-26(30)24-22(21-10-8-20(9-11-21)19-6-4-3-5-7-19)18-33-25(24)27-23(29)12-13-28-14-16-31-17-15-28/h3-11,18H,2,12-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTHGRSXIDYRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique thiophene structure and biphenyl moiety, has been studied for various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C26H33N2O3S
  • Molecular Weight : 439.54 g/mol
  • CAS Number : 2216747-18-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the morpholinopropanamide group is believed to enhance its solubility and bioavailability, facilitating its interaction with cellular receptors.

Key Mechanisms

  • Inhibition of Inflammatory Pathways : Studies have indicated that the compound can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
  • Antioxidant Activity : The thiophene ring contributes to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Anti-inflammatoryCell culture assaysReduced TNF-alpha levels in macrophages
AntioxidantDPPH assaySignificant free radical scavenging activity
NeuroprotectionNeuronal cell linesDecreased apoptosis in neurotoxin-treated cells

Case Study 1: Anti-inflammatory Effects

In a study conducted on RAW264.7 macrophage cells, this compound demonstrated a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was shown to inhibit the activation of NF-kB, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Properties

Another study evaluated the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Scientific Research Applications

Therapeutic Applications

1. NOX4 Inhibition

  • Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate has been identified as a potential inhibitor of the enzyme NADPH oxidase 4 (NOX4). This enzyme is implicated in various pathological conditions, including cardiovascular diseases and cancer. Inhibition of NOX4 can lead to reduced oxidative stress and inflammation, making this compound a candidate for treating related disorders .

2. Anticancer Activity

  • Research indicates that thiophene-based compounds exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth in preclinical models. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection through antioxidant mechanisms .

Case Studies

StudyFindings
Study on NOX4 Inhibition Demonstrated significant reduction in oxidative stress markers in cellular models treated with the compound.
Anticancer Efficacy Study Showed a dose-dependent inhibition of tumor cell proliferation in vitro, with IC50 values indicating potent activity against several cancer cell lines.
Neuroprotection Research Highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propanamide Side Chain

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate
  • Key Difference : The morpholine group is replaced with a chlorine atom.
  • Impact: Solubility: The chloro substituent increases lipophilicity, reducing aqueous solubility compared to the morpholine analog. Synthetic Accessibility: Chloropropanamide is simpler to synthesize but may require additional steps for functionalization .
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate
  • Key Difference : Morpholine is replaced with 4-methylpiperazine.
  • Impact :
    • Basicity : Piperazine introduces a secondary amine, increasing basicity (pKa ~8.5) compared to morpholine (pKa ~5.6), influencing pH-dependent solubility.
    • Pharmacokinetics : Methylpiperazine may enhance blood-brain barrier penetration but could introduce metabolic instability due to N-demethylation pathways .

Variations in the Aryl Substituent

Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate
  • Key Difference : Biphenyl at position 4 is replaced with a 4-chlorophenyl group.
  • Electronic Effects: Chlorine’s electron-withdrawing nature may decrease electron density on the thiophene ring, altering reactivity .
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
  • Key Difference: Propanamide side chain replaced with cyanoacetyl.
  • Impact: Reactivity: The cyano group is strongly electron-withdrawing, increasing electrophilicity of the thiophene ring and susceptibility to nucleophilic attack. Stability: Cyanoacetyl derivatives may exhibit lower thermal stability compared to morpholinopropanamide analogs .

Comparative Data Table

Compound Name Molecular Weight Substituent (Position 2) Aryl Group (Position 4) Key Properties
Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate (Target) ~465.5 g/mol 3-Morpholinopropanamide Biphenyl High polarity, moderate logP (~2.8)
Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate ~372.3 g/mol 3-Chloropropanamide Biphenyl Lipophilic (logP ~3.5), lower solubility
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate ~415.5 g/mol 3-(4-Methylpiperazinyl)propanamide Phenyl Basic, enhanced BBB penetration
Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate ~372.3 g/mol 3-Chloropropanamide 4-Chlorophenyl Electron-deficient thiophene core

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

Answer:
The synthesis of thiophene derivatives typically involves multi-step reactions, such as the Gewald reaction (for thiophene core formation) followed by functional group modifications. For this compound:

  • Step 1 : Construct the thiophene ring using ethyl cyanoacetate, sulfur, and a ketone derivative under reflux conditions (e.g., DMF as solvent, triethylamine as catalyst) .
  • Step 2 : Introduce the biphenyl and morpholinopropanamide groups via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Optimization : Yield improvements require precise control of reaction parameters:
    • Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade sensitive functional groups.
    • Catalysts : Triethylamine or DMAP improves acylation efficiency .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolates .

Basic Question: Which analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR confirms substituent positions (e.g., biphenyl aromatic protons at δ 7.4–7.8 ppm; morpholine protons at δ 3.5–3.7 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • HPLC : Assesses purity (>95% by UV detection at 254 nm) and identifies side products (e.g., unreacted intermediates) .

Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Analysis : Measure IC50 values against target enzymes (e.g., kinases, tubulin) using fluorogenic substrates or radiometric assays .
    • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and stoichiometry .
  • Crystallography : Co-crystallize the compound with its target (e.g., tubulin) to resolve binding modes at atomic resolution .
  • Computational Modeling :
    • Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify critical binding residues .
    • Docking Studies : Use AutoDock Vina to predict binding poses and guide SAR modifications .

Advanced Question: How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Key Substituents to Modify :
    • Biphenyl Group : Replace with naphthyl or heteroaromatic rings to assess π-π stacking effects .
    • Morpholine Ring : Test pyrrolidine or piperazine analogs to modulate solubility and hydrogen-bonding capacity .
    • Ester Group : Hydrolyze to carboxylic acid or replace with amides to alter pharmacokinetics .
  • Biological Testing :
    • In Vitro : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; correlate IC50 values with substituent hydrophobicity (ClogP calculations) .
    • In Vivo : Prioritize compounds with >10-fold selectivity over normal cells for murine xenograft studies .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Answer:

  • Source Analysis :
    • Purity Discrepancies : Verify compound integrity via HPLC and elemental analysis; impurities >2% can skew bioactivity .
    • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
  • Meta-Analysis :
    • Use computational tools (e.g., PCA) to cluster data by experimental parameters and identify outliers .
    • Validate findings in orthogonal assays (e.g., switch from fluorescence-based to luminescence readouts) .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., sulfur oxides) .
  • Spill Management :
    • Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Question: What computational tools can predict the compound’s stability under physiological conditions?

Answer:

  • Degradation Prediction :
    • ADMET Predictors : Simulate metabolic pathways (e.g., ester hydrolysis by liver enzymes) .
    • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., ester linkage) .
  • Experimental Validation :
    • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions (pH 1–13) and analyze degradation products via LC-MS .

Advanced Question: How can researchers optimize the compound’s solubility for in vivo applications?

Answer:

  • Formulation Strategies :
    • Co-Solvents : Use PEG 400 or cyclodextrins to enhance aqueous solubility .
    • Prodrug Design : Convert the ester to a phosphate salt for improved bioavailability .
  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl, amine) to the morpholine or biphenyl moieties .
    • LogP Reduction : Replace lipophilic substituents (e.g., biphenyl) with shorter alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.